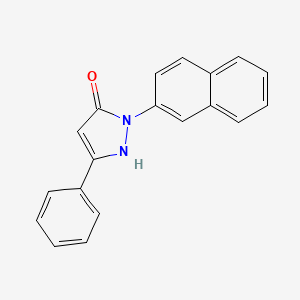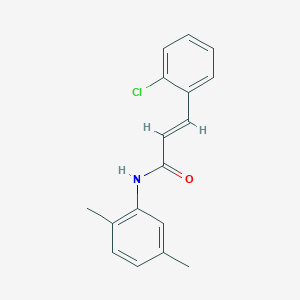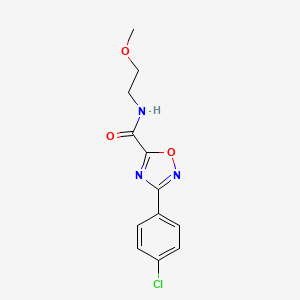
1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoles, including compounds like 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol, are a class of heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. These compounds are of interest in various fields of chemistry due to their diverse chemical reactions and properties, making them valuable for applications in material science, pharmaceuticals, and as fluorogenic probes.
Synthesis Analysis
The synthesis of pyrazol derivatives, similar to 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol, often involves multi-component reactions, such as the one-pot synthesis approach catalyzed by ammonium acetate for pyrazol-5-ol derivatives (You, Lei, & Hu, 2013) or Rh(III)-catalyzed cascade pyrazole annulation (Chen et al., 2023). These methods highlight the versatility and efficiency of synthesizing complex pyrazol structures.
Molecular Structure Analysis
The molecular structure of pyrazol derivatives features intramolecular charge transfer (ICT), which contributes to their photophysical properties. The structure and electron distribution in these molecules can be investigated using various spectroscopic techniques and theoretical calculations, providing insights into their electronic and optical behaviors (Al Sabahi et al., 2020).
Chemical Reactions and Properties
Pyrazol derivatives participate in a variety of chemical reactions, influenced by their substituents and reaction conditions. For instance, they can act as fluorogenic probes for the detection of biomolecules, exhibiting solvatochromic and pH-sensitive behaviors, which make them useful in bioanalytical applications (Varghese et al., 2016).
Physical Properties Analysis
The physical properties, including solvatochromic effects and dipole moments, of pyrazol derivatives are closely tied to their molecular structure. Studies have shown that these properties are affected by solvent interactions and the presence of substituents, which can enhance or modify their photophysical behaviors (Al Sabahi et al., 2020).
Chemical Properties Analysis
The chemical properties of 1-(2-naphthyl)-3-phenyl-1H-pyrazol-5-ol derivatives, such as reactivity towards other molecules and ions, are significant for their applications as sensors and in material science. For example, some pyrazol derivatives have been identified as selective chemosensors for metal ions, demonstrating the impact of their chemical structure on their sensing capabilities (Mukherjee et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-naphthalen-2-yl-5-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-13-18(15-7-2-1-3-8-15)20-21(19)17-11-10-14-6-4-5-9-16(14)12-17/h1-13,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSWOYMOLJAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(naphthalen-2-yl)-3-phenyl-1H-pyrazol-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)
![4-[2-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-2-oxoethyl]-2-phenyl-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5587724.png)
![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)
![1-{3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5587745.png)

![{3-propyl-1-[(2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5587756.png)

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5587770.png)
![2-(2,3-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587780.png)
![5H-diindeno[1,2-b:2',1'-e]pyran-5,7(6H)-dione](/img/structure/B5587789.png)
![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)